molecular formula C19H25N3O3 B11077923 1'-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11077923
M. Wt: 343.4 g/mol
InChI Key: UOAIYXLSWVRARN-UHFFFAOYSA-N
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Description

1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a benzofuran ring fused with a piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide typically involves a multi-step process. One common method involves the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . The reaction conditions often include the use of a base such as sodium hydroxide in a methanol solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1,4’-bipiperidine-4’-carboxamide is unique due to its specific structural features, which combine a benzofuran ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3-oxo-1H-2-benzofuran-1-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H25N3O3/c20-18(24)19(22-10-4-1-5-11-22)8-12-21(13-9-19)16-14-6-2-3-7-15(14)17(23)25-16/h2-3,6-7,16H,1,4-5,8-13H2,(H2,20,24)

InChI Key

UOAIYXLSWVRARN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)N

Origin of Product

United States

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